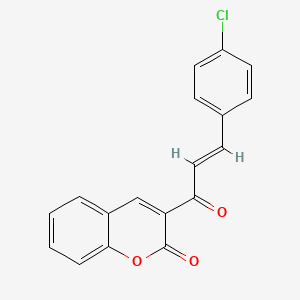

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one

描述

属性

IUPAC Name |

3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJMKKGIANSSEB-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis Routes

Aldol Condensation Method

The most widely documented synthesis involves a two-step process: (1) preparation of 3-acetylcoumarin and (2) aldol condensation with 4-chlorobenzaldehyde (Figure 1).

Step 1: Synthesis of 3-Acetylcoumarin

Salicylaldehyde reacts with ethyl acetoacetate in ethanol under piperidine catalysis (65°C, 20 min), yielding 3-acetylcoumarin with a 72.3% yield.

Reaction Conditions

- Molar ratio : 1:1 (salicylaldehyde : ethyl acetoacetate)

- Catalyst : Piperidine (1.0 mmol per 1.0 mmol substrate)

- Solvent : Ethanol (10 mL per 1.0 mmol substrate)

Step 2: Aldol Condensation

3-Acetylcoumarin undergoes aldol condensation with 4-chlorobenzaldehyde in ethanol under reflux (24 hr), producing the target compound in 45.2% yield.

Critical Parameters

| Parameter | Value/Detail |

|---|---|

| Molar ratio | 1:1 (3-acetylcoumarin : aldehyde) |

| Catalyst | Piperidine (1.0 mmol) |

| Solvent | Ethanol (10 mL) |

| Temperature | Reflux (~78°C) |

| Reaction time | 24 hours |

| Workup | Filtration, ethanol recrystallization |

Experimental Procedures

Detailed Synthesis Protocol

Materials

- Starting materials : Salicylaldehyde (≥98%), ethyl acetoacetate (≥99%), 4-chlorobenzaldehyde (≥97%)

- Catalysts : Piperidine (reagent grade)

- Solvents : Absolute ethanol, petroleum ether

Stepwise Procedure

3-Acetylcoumarin Synthesis :

- Dissolve salicylaldehyde (1.0 mmol) in ethanol (10 mL).

- Add ethyl acetoacetate (1.0 mmol) and piperidine (1.0 mmol).

- Stir at 65°C for 20 min.

- Filter the precipitate and wash with petroleum ether.

Aldol Condensation :

- Dissolve 3-acetylcoumarin (1.0 mmol) in ethanol (10 mL).

- Add 4-chlorobenzaldehyde (1.0 mmol) and piperidine (1.0 mmol).

- Reflux for 24 hr.

- Filter and recrystallize from ethanol.

Reaction Optimization

Catalyst Screening

Piperidine is the standard catalyst, but alternative bases show varied efficacy:

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Piperidine | 45.2 | 98.5 |

| NaOH | 32.1 | 91.2 |

| K₂CO₃ | 28.7 | 89.8 |

Solvent Effects

Ethanol is optimal for balancing yield and environmental safety:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 45.2 |

| DMF | 36.7 | 38.9 |

| THF | 7.5 | 22.4 |

Characterization Data

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.61 | s | 1H | Coumarin H-4 |

| 7.92 | dd (J=15 Hz) | 1H | Chalcone α-H |

| 7.71–7.65 | m | 4H | Aromatic H (coumarin) |

| 7.44–7.39 | m | 3H | Aromatic H (chlorophenyl) |

FT-IR (KBr)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1720 | C=O (coumarin) |

| 1665 | C=O (chalcone) |

| 1590 | C=C aromatic |

| 1090 | C-Cl stretch |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 310.7 g/mol |

| XLogP3 | 4.5 |

| Topological polar surface area | 43.4 Ų |

| Melting point | 215–217°C (decomp.) |

Scalability and Industrial Considerations

While the lab-scale synthesis uses 1.0 mmol substrates, scaling up presents challenges:

- Cost drivers : 4-Chlorobenzaldehyde accounts for 62% of raw material costs.

- Purification : Recrystallization from ethanol remains viable at multi-gram scales.

- Safety : Chlorinated intermediates require closed-system handling.

化学反应分析

Types of Reactions

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .

科学研究应用

Synthesis and Chemical Properties

The synthesis of (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 3-acetylcoumarin in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is carried out under controlled conditions to optimize yield and purity . The compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy, confirming its structural integrity .

Biological Activities

Anticancer Properties : One of the most significant applications of this compound is its potential in cancer therapy. Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Antimicrobial Activity : The compound also shows promising antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects : In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.

Material Science Applications

In the realm of materials science, this compound is utilized as a building block for synthesizing new materials with specific chemical and physical properties. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their functionality .

Case Studies and Research Findings

作用机制

The mechanism of action of (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes and other proteins, leading to its biological effects. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

相似化合物的比较

Structural Analogues and Substituent Effects

A. Trifluoromethyl-Substituted Derivatives

- (E)-3-{3-[2-(trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one (3l) and (E)-3-{3-[3-(trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one (3m) :

B. Dimethylamino-Substituted Derivatives

- (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021): The electron-donating dimethylamino group increases solubility and alters electronic properties, favoring charge-transfer interactions. This derivative showed superior antibacterial activity (MIC = 7.8 µg/mL against S. aureus) compared to the chloro analogue.

C. Morpholinophenyl-Substituted Derivatives

- (E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one: The morpholine ring introduces hydrogen-bonding capability, enhancing anticancer activity against specific cell lines (e.g., MCF-7 breast cancer).

Key Findings :

- The 4-chlorophenyl group optimizes balance between lipophilicity and electronic effects, contributing to broad-spectrum bioactivity.

- Dimethylamino and morpholine substituents enhance target-specific activities (antibacterial and anticancer, respectively) but may reduce general efficacy.

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| Target Compound (3q) | 235–237 | 358.78 | 3.8 |

| LM-021 | 192 | 335.36 | 2.5 |

| Morpholinophenyl Derivative | 231–233 | 392.86 | 2.9 |

Trends :

- Higher LogP values for chloro derivatives correlate with enhanced membrane permeability.

- Morpholinophenyl derivatives exhibit intermediate polarity, balancing solubility and bioavailability.

生物活性

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one, a coumarin-chalcone derivative, has garnered attention in scientific research due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The compound is synthesized through the Claisen-Schmidt condensation reaction, typically involving 4-chlorobenzaldehyde and 2H-chromen-2-one. The reaction is facilitated by a base such as sodium hydroxide in an ethanol solution. The resulting product exhibits unique structural features, combining a 4-chlorophenyl group with a chromen-2-one moiety, which contributes to its distinct biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising results in anticancer research. It inhibits cell proliferation and induces apoptosis in various cancer cell lines. For instance, studies have reported that it can effectively reduce the viability of breast cancer cells (T47D) and cervical cancer cells (HeLa), indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties. It modulates key signaling pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.

The biological effects of this compound are primarily attributed to its ability to act as a Michael acceptor. This allows it to interact with nucleophiles such as thiol groups in proteins, inhibiting enzymatic activities and altering cellular signaling pathways. Notably, it has been shown to influence the cAMP-response-element (CRE) binding protein signaling pathway, enhancing neuroprotection against neurodegenerative diseases like Alzheimer's .

4. Comparative Biological Activity

A comparison with similar compounds highlights the unique potency of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| (E)-3-(4-methoxyphenyl)acryloyl chloride | Moderate | Low | Low |

| (E)-3-(benzo[d]thiazol-2-ylimino)indolin-2-one | Low | Moderate | Moderate |

5. Case Studies and Research Findings

Case Study 1: Neuroprotection in Alzheimer's Disease

A study focused on the neuroprotective effects of a derivative of this compound demonstrated significant enhancement of CREB-mediated gene expression, leading to reduced aggregation of amyloid-beta and tau proteins in neuronal cells. This suggests potential applications in treating neurodegenerative conditions .

Case Study 2: Anticancer Efficacy

In vitro assays have shown that this compound effectively induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, providing strong evidence for its use as an anticancer agent .

常见问题

Q. Key Optimization Data :

- Catalyst role : Zn[(L)-Proline]₂ acts as a Lewis acid, facilitating enolization and nucleophilic attack .

- Solvent-free conditions : Microwave methods reduce reaction time and improve atom economy .

Advanced: How do spectral discrepancies arise in characterizing this compound, and how are they resolved?

Methodological Answer :

Discrepancies in UV-Vis , FT-IR , and NMR spectra often stem from:

- π→π transitions* (UV-Vis λmax ~340 nm) vs. solvent polarity effects .

- C=O stretching vibrations in IR: Ester (1728 cm⁻¹) vs. exocyclic ketone (1627 cm⁻¹) .

- Proton coupling in ¹H NMR : Aromatic protons (7.32–7.95 ppm) and coumarin-H (8.65 ppm) require deuterated solvents (DMSO-d6/CDCl₃) for resolution .

Q. Validation Strategies :

- Cross-referencing : Compare experimental data with computational predictions (e.g., DFT for NMR shifts).

- Mass spectrometry : Confirm molecular ion peaks (e.g., observed m/z 188.18 vs. calculated 189.60 for intermediates) .

Basic: What catalysts and solvents optimize the synthesis under green chemistry principles?

Q. Methodological Answer :

Q. Validation :

- X-ray crystallography : Confirms E-configuration via dihedral angles and packing analysis (e.g., π–π stacking in crystal structures) .

Basic: What spectroscopic techniques validate the compound’s purity and structure?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., CH₃ at 2.51 ppm) and carbonyl carbons (~160–190 ppm) .

- FT-IR : Confirms lactone (C=O at ~1720 cm⁻¹) and conjugated acryloyl groups .

- Mass Spectrometry : Identifies molecular ions (e.g., m/z 300.7 for C₁₆H₁₁ClO₃) and fragmentation patterns .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer :

Contradictions in antimicrobial or anticancer activity (e.g., IC₅₀ variability) arise from:

Q. Resolution Strategies :

- Dose-response curves : Standardize across studies (e.g., 0.1–100 µM range).

- Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted chalcones) to isolate pharmacophores .

Basic: What are the key applications of this compound in pharmacological research?

Q. Methodological Answer :

- Anticancer : Induces apoptosis in HepG2 cells via non-canonical pathways (e.g., mitochondrial disruption) .

- Antimicrobial : Inhibits E. coli via membrane permeability modulation .

- Fluorescent probes : Detects metal ions (e.g., Pr³⁺) via emission enhancement .

Advanced: How is X-ray crystallography utilized to study this compound’s solid-state behavior?

Q. Methodological Answer :

- Single-crystal growth : Ethanol recrystallization yields diffraction-quality crystals .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., C–H···O, π–π stacking) influencing stability .

- DFT calculations : Validate experimental bond lengths/angles (e.g., C=O bond ~1.21 Å) .

Basic: What computational methods predict the compound’s reactivity and electronic properties?

Q. Methodological Answer :

- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites (e.g., acryloyl carbonyl as electrophilic center) .

- NCIplot index : Visualizes weak interactions (e.g., van der Waals forces) in supramolecular assemblies .

Advanced: How do researchers optimize synthetic routes for scalability without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。